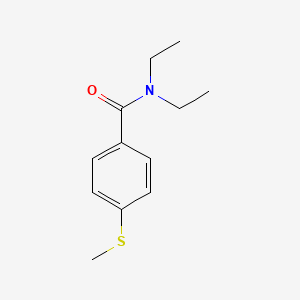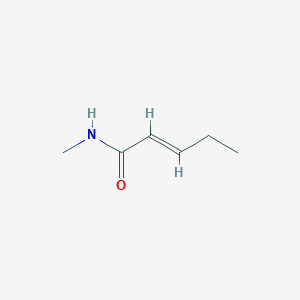
N,N-diethyl-4-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-methylsulfanylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and biting flies.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide is not fully understood. It is believed that N,N-diethyl-4-methylsulfanylbenzamide works by interfering with the insect's ability to detect and locate a host. N,N-diethyl-4-methylsulfanylbenzamide may also interfere with the insect's ability to feed.
Biochemical and Physiological Effects
N,N-diethyl-4-methylsulfanylbenzamide has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect carbon dioxide, which is a key component of host-seeking behavior. N,N-diethyl-4-methylsulfanylbenzamide has also been shown to interfere with the insect's ability to detect lactic acid, which is another key component of host-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and is relatively easy to use. However, N,N-diethyl-4-methylsulfanylbenzamide has some limitations in laboratory experiments. It can be toxic to some insects at high concentrations, and it can also be toxic to some non-target organisms.
Zukünftige Richtungen
There are a number of future directions for research on N,N-diethyl-4-methylsulfanylbenzamide. One area of research is the development of new insect repellents and insecticides that are more effective and have fewer side effects than N,N-diethyl-4-methylsulfanylbenzamide. Another area of research is the study of the ecological and environmental impacts of N,N-diethyl-4-methylsulfanylbenzamide. Finally, there is a need for more research on the mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide, as this will help to develop more effective insect repellents and insecticides.
Conclusion
In conclusion, N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent that has been the subject of extensive scientific research. It is effective against a wide range of insects and is relatively easy to use. However, N,N-diethyl-4-methylsulfanylbenzamide has some limitations in laboratory experiments, and there is a need for more research on its ecological and environmental impacts. Overall, N,N-diethyl-4-methylsulfanylbenzamide remains an important tool in the fight against insect-borne diseases.
Synthesemethoden
N,N-diethyl-4-methylsulfanylbenzamide is synthesized by reacting N,N-diethyl-m-toluamide with hydrogen sulfide gas. The reaction takes place at high temperature and pressure, and the resulting product is purified through a series of distillation and crystallization steps. N,N-diethyl-4-methylsulfanylbenzamide is a colorless to yellowish liquid with a faint odor.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-methylsulfanylbenzamide is widely used in scientific research as an insect repellent. It is used to study the behavior and ecology of insects, as well as to test the efficacy of other insect repellents. N,N-diethyl-4-methylsulfanylbenzamide is also used in the development of new insect repellents and insecticides.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMAHNIEFMJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)

![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)